molecular formula C8H8Cl2O B1609273 4-Chloro-2-(chloromethyl)-1-methoxybenzene CAS No. 7035-11-2

4-Chloro-2-(chloromethyl)-1-methoxybenzene

Cat. No. B1609273
CAS RN: 7035-11-2
M. Wt: 191.05 g/mol
InChI Key: UWRGQGVLSLNMLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for 4-Chloro-2-(chloromethyl)-1-methoxybenzene is not provided in the available resources .

Scientific Research Applications

Electrochemical Reduction and Environmental Impacts

Research on the electrochemical reduction of related methoxybenzene compounds, such as methoxychlor and methyl triclosan, highlights the potential for using electrochemical methods to degrade environmental pollutants. These studies demonstrate how cyclic voltammetry and controlled-potential electrolysis can be employed to investigate the reduction behavior of these compounds at different cathodes, leading to the formation of dechlorinated products. Such processes are significant for understanding the degradation pathways of chlorinated aromatic compounds in the environment and can inform the development of remediation strategies for contaminated sites (McGuire & Peters, 2016; Peverly et al., 2014).

Role in Synthesis of Chemical Intermediates

Another application is found in the synthesis of chemical intermediates and compounds. For instance, the use of methoxybenzene derivatives in catalytic processes to achieve specific organic transformations is of great interest. Studies have shown how these compounds can be used as starting materials or intermediates in the synthesis of more complex molecules, providing pathways for producing pharmaceuticals, agrochemicals, and other valuable chemicals (Jian, 2000).

Interaction with Hydrogen Bonds

The understanding of how methoxy groups interact with hydrogen bonds is crucial for designing molecules with desired properties. Research into methoxybenzene and its complexes with various hydrogen bond donors (e.g., water, HF) sheds light on the acceptor capabilities of the methoxy group in forming hydrogen bonds. This knowledge is essential for the design of new materials and molecules with specific interaction capabilities, impacting fields ranging from pharmaceuticals to materials science (Palusiak & Grabowski, 2002).

Insights into Molecular Structure and Reactivity

Investigations into the reactivity and structure of methoxybenzene derivatives provide foundational insights that guide the synthesis and development of new compounds. For example, studies on the substituent effects and intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal how different substituents influence the photochemical behavior of these compounds. Such insights are valuable for designing molecules with tailored electronic and optical properties, applicable in fields like organic electronics and photophysics (Yang et al., 2004).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. The mechanism of action for 4-Chloro-2-(chloromethyl)-1-methoxybenzene is not specified in the available resources .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRGQGVLSLNMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426178
Record name 4-chloro-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-1-methoxybenzene

CAS RN

7035-11-2
Record name 4-chloro-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5-chloro-2-methoxy-phenyl)-methanol (17.1 g, 99.1 mmol) in methylene chloride (100 mL) was added thionyl chloride (14.5 mL, 198 mmol). The reaction was stirred at reflux for 3 hours, cooled to room temperature and concentrated in vacuo. The crude product was dissolved in methylene chloride and washed with saturated aqueous sodium hydrogen carbonate then dried over magnesium sulfate. Concentration in vacuo gave 4-chloro-2-chloromethyl-1-methoxy-benzene (18.4 g). To a solution of 4-chloro-2-chloromethyl-1-methoxy-benzene (18.4 g, 96.4 mmol) in acetonitrile (100 mL) was added potassium cyanide (12.5 g, 193 mmol) and 18-crown-6 (2.54 g, 9.64 mmol). The reaction was stirred 12 hours at ambient temperature, diluted with ethyl acetate and washed with aqueous sodium hydrogen carbonate. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by passing it through a pad of silica gel, eluting with methylene chloride to give the title compound (17.2 g).
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14.5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-o-anisic acid (50 g) in toluene (100 mL) was added thionyl chloride (50 mL). The reaction mixture was heated under reflux for 2 hrs and distilled using a short path distillation apparatus to give 5-chloro-o-anisyl chloride, which was used in the next step. To a solution of 2-amino-2-methyl-1-propanol (38 mL) in dichloromethane (200 mL) was added a solution of 5-chloro-o-anisyl chloride in dichloromethane (150 mL) dropwise. The reaction mixture was stirred at ambient temperature for 1 hr, dichloromethane was added and the mixture was washed with 2 N hydrochloric acid. The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to give N-(2-(1-hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide, which was used in the next step. To N-(2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide was added thionyl chloride (40 mL) at 0° C. The reaction mixture was stirred for 30 min, warmed to ambient temperature, diluted with diethyl ether (200 mL), and the mixture was stirred for 10 mins. The mixture was decanted, 10% sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to afford 41 g (64%) of product, mp 50-51° C.
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50 g
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50 mL
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100 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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